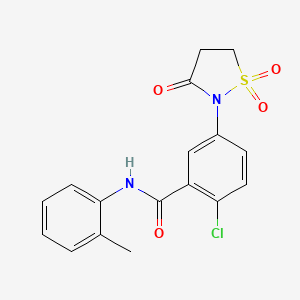![molecular formula C15H20N2O3S B5136841 N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5136841.png)
N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and biotechnology. This compound is known for its unique properties and has been extensively studied for its mechanism of action and physiological effects.
Mecanismo De Acción
The mechanism of action of N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide involves the covalent modification of the active site of enzymes and ion channels. The compound contains a reactive thiol group that can form a covalent bond with the active site of the target protein. This covalent modification leads to the inhibition of the enzyme or ion channel activity.
Biochemical and Physiological Effects:
N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects. It has been demonstrated to inhibit the activity of various enzymes such as caspases, proteasomes, and kinases. Additionally, it has been shown to modulate the activity of ion channels and transporters. In terms of physiological effects, N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide is its ability to inhibit the activity of enzymes and ion channels in a specific and irreversible manner. This makes it a valuable tool for studying the function of these proteins in cells and tissues. However, one of the limitations of this compound is its potential toxicity and off-target effects. Therefore, it is important to use this compound at appropriate concentrations and in a controlled manner.
Direcciones Futuras
There are several future directions for the research on N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide. One potential direction is the development of more potent and selective analogs of this compound. Additionally, this compound could be used as a tool for studying the role of enzymes and ion channels in various diseases such as cancer and neurodegenerative disorders. Finally, the use of N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide as a fluorescent probe for the detection of ROS could have potential applications in the field of oxidative stress research.
Conclusion:
In conclusion, N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide is a valuable compound for scientific research due to its unique properties and potential applications in various fields. Its ability to inhibit the activity of enzymes and ion channels in a specific and irreversible manner makes it a valuable tool for studying the function of these proteins in cells and tissues. However, it is important to use this compound at appropriate concentrations and in a controlled manner due to its potential toxicity and off-target effects. Future research on this compound could lead to the development of more potent and selective analogs and could have potential applications in the study of various diseases and oxidative stress.
Métodos De Síntesis
The synthesis of N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide involves the reaction of 3-nitrophenylacrylic acid with tert-butylthioethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields the desired product in high purity.
Aplicaciones Científicas De Investigación
N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide has several potential applications in scientific research. It has been extensively studied for its ability to inhibit the activity of various enzymes such as proteases, kinases, and phosphatases. This compound has also been shown to modulate the activity of ion channels and transporters. Additionally, it has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells.
Propiedades
IUPAC Name |
(E)-N-(2-tert-butylsulfanylethyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)21-10-9-16-14(18)8-7-12-5-4-6-13(11-12)17(19)20/h4-8,11H,9-10H2,1-3H3,(H,16,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABHVEZSKMLFLP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5136781.png)


![11-(3-ethoxy-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5136799.png)

![3,5-dimethyl-4-[(E)-(3-nitrophenyl)diazenyl]-1-(2,4,6-trichlorophenyl)-1H-pyrazole](/img/structure/B5136811.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B5136823.png)
![1-[3-(2-methoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B5136824.png)
![2-[4-(cyclopropylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5136830.png)
![6-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5136848.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[4-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5136855.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-nitrobenzamide](/img/structure/B5136856.png)
